Sodium 5-(1-ethylpyridin-4(1H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetate
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Overview
Description
Sodium 5-(1-ethylpyridin-4(1H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetate is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-(1-ethylpyridin-4(1H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetate typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium carbonate, chloroform, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-(1-ethylpyridin-4(1H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Sodium 5-(1-ethylpyridin-4(1H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Sodium 5-(1-ethylpyridin-4(1H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Pyrazolo derivatives: These compounds also feature nitrogen-containing heterocycles and have been studied for their potential as therapeutic agents.
Uniqueness
Sodium 5-(1-ethylpyridin-4(1H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetate is unique due to its specific combination of functional groups and heterocyclic structures
Properties
CAS No. |
85050-07-3 |
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Molecular Formula |
C12H11N2NaO3S2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
sodium;2-[5-(1-ethylpyridin-4-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C12H12N2O3S2.Na/c1-2-13-5-3-8(4-6-13)10-11(17)14(7-9(15)16)12(18)19-10;/h3-6H,2,7H2,1H3,(H,15,16);/q;+1/p-1 |
InChI Key |
VNXVHNFCGVXGDY-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=CC(=C2C(=O)N(C(=S)S2)CC(=O)[O-])C=C1.[Na+] |
Origin of Product |
United States |
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